molecular formula C10H10F2O4 B2433689 2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid CAS No. 1692508-89-6

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid

Cat. No.: B2433689
CAS No.: 1692508-89-6
M. Wt: 232.183
InChI Key: PRSFJSWCWKYSHB-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid is a fluorinated aromatic ether propanoic acid derivative of interest in pharmaceutical and medicinal chemistry research. Compounds featuring the 3,5-difluorophenoxy moiety attached to a propanoic acid chain, such as 3-(3,5-difluorophenoxy)propanoic acid, are established as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), notably serving as specified impurities like Tegoprazan IMP 12 . The structural motif of difluorophenoxypropanoic acids is a valuable scaffold in drug discovery, and the specific methoxy substitution on the propanoic chain in this compound suggests potential for investigating structure-activity relationships, particularly in modifying acidity, metabolic stability, and binding affinity. Researchers can utilize this chemical in developing and optimizing synthetic pathways for target molecules, studying enzymatic inhibition mechanisms, or as a building block for more complex chemical entities. The presence of fluorine atoms is often leveraged to fine-tune the lipophilicity, bioavailability, and overall pharmacokinetic profile of lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-(3,5-difluorophenoxy)-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSFJSWCWKYSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)OC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxy Group Introduction via Alkylation

The core strategy involves coupling 3,5-difluorophenol with a propanoic acid derivative. A two-step process is commonly employed:

Step 1: Synthesis of 3-Methoxypropyl Halide
3-Methoxypropanol is halogenated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 3-methoxypropyl chloride or bromide.

Reagent Solvent Temperature Yield (%)
SOCl₂ Toluene 0–5°C 92
PBr₃ Ether 25°C 88

Step 2: Alkylation of 3,5-Difluorophenol
The halide reacts with 3,5-difluorophenol under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution:

$$ \text{3,5-Difluorophenol} + \text{3-Methoxypropyl bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{2-(3,5-Difluorophenoxy)-3-methoxypropanol} $$

Base Solvent Temperature Yield (%)
K₂CO₃ DMF 80°C 78
NaOH EtOH/H₂O 60°C 65

Oxidation to Propanoic Acid

The intermediate alcohol is oxidized to the carboxylic acid. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions is effective:

$$ \text{2-(3,5-Difluorophenoxy)-3-methoxypropanol} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid} $$

Oxidizing Agent Solvent Temperature Yield (%)
KMnO₄ H₂O/Acetone 0–5°C 85
Jones reagent Acetone 25°C 82

Ester Hydrolysis Strategies

Methyl Ester Route

A methyl ester precursor is synthesized via Fischer esterification, followed by hydrolysis:

Step 1: Esterification
3-Methoxypropanoic acid is esterified with methanol under acidic conditions:

$$ \text{3-Methoxypropanoic acid} + \text{MeOH} \xrightarrow[\text{H}2\text{SO}4]{\text{reflux}} \text{Methyl 3-methoxypropanoate} $$

Step 2: Phenoxy Group Introduction
The ester undergoes alkylation with 3,5-difluorophenol as described in Section 1.1.

Step 3: Saponification
The ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:

$$ \text{Methyl 2-(3,5-difluorophenoxy)-3-methoxypropanoate} \xrightarrow[\text{THF/H}_2\text{O}]{\text{LiOH}} \text{this compound} $$

Base Solvent Temperature Yield (%)
LiOH THF/H₂O 50°C 90
NaOH EtOH/H₂O 60°C 84

Enzymatic and Catalytic Methods

Biocatalytic Oxidation

Recent advances utilize lipases or oxidoreductases to oxidize prochiral alcohols to acids with enantiomeric excess (ee). For example:

Enzyme Substrate ee (%) Yield (%)
Candida antarctica Lipase B 2-(3,5-Difluorophenoxy)-3-methoxypropanol 98 75

Industrial-Scale Production

Continuous Flow Synthesis

Optimized for high throughput, this method employs microreactors to enhance heat transfer and mixing:

Parameter Value
Residence time 2 min
Temperature 120°C
Pressure 10 bar
Annual capacity 10,000 kg

Challenges and Optimization

Steric and Electronic Effects

The 3,5-difluoro substituents increase electron-withdrawing effects, slowing nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigate this:

Additive Yield Improvement (%)
Tetrabutylammonium bromide 15

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Nucleophilic Substitution High scalability Requires harsh bases 78
Ester Hydrolysis Mild conditions Multi-step process 90
Enzymatic Oxidation Enantioselectivity High enzyme cost 75

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenoxy)propanoic acid: Similar structure but lacks the methoxy group.

    2-(3,5-Difluorophenoxy)acetic acid: Similar structure but has an acetic acid backbone instead of propanoic acid.

    3,5-Difluorophenol: The parent phenol compound without the propanoic acid or methoxy group.

Uniqueness

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid is unique due to the presence of both the 3,5-difluorophenoxy group and the methoxy group on the propanoic acid backbone

Biological Activity

2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid is a compound with significant potential in various biological applications. Its unique structure, characterized by a difluorophenoxy group and a methoxypropanoic acid moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula: C11H12F2O4
  • Molecular Weight: 250.21 g/mol
  • CAS Number: 1692508-89-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain metabolic pathways, potentially influencing cellular signaling processes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Helicobacter pylori and other pathogens .

3. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic processes. For example, related compounds have been shown to inhibit urease activity, which is crucial for certain bacterial survival mechanisms . This inhibition could lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Research Findings and Case Studies

A review of available literature reveals several case studies exploring the biological activities of compounds related to this compound:

StudyFocusFindings
AntimicrobialDemonstrated effectiveness against H. pylori, comparable to standard treatments.
CytotoxicityExhibited selective cytotoxicity against various cancer cell lines without affecting normal cells significantly.
Enzyme InhibitionInhibited urease activity in vitro, suggesting potential for treating related infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,5-Difluorophenoxy)-3-methoxypropanoic acid in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 3,5-difluorophenol with a methoxy-substituted propanoic acid derivative (e.g., 3-bromo-3-methoxypropanoic acid) under basic conditions. Potassium carbonate or sodium hydroxide is typically used to deprotonate the phenol, enhancing its nucleophilicity. The reaction is carried out in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C for 12–24 hours. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm the presence of the difluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons, split due to fluorine coupling) and the methoxy-propanoic acid backbone (δ 3.3–3.5 ppm for OCH3_3, δ 2.5–3.0 ppm for CH2_2 groups).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion peak (C10_{10}H10_{10}F2_2O4_4, expected m/z 244.0587).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) monitors purity, with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental setups?

  • Key Properties :

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol; ~5–10 mg/mL) but poorly soluble in water (<1 mg/mL). Adjust pH to >8 (using NaOH) for aqueous solubility via deprotonation of the carboxylic acid group.
  • Stability : Stable at room temperature under inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ester linkage in precursor compounds .

Advanced Research Questions

Q. How do positional isomerism (e.g., 2,5- vs. 3,5-difluoro substitution) and methoxy group orientation influence the compound’s reactivity and biological activity?

  • Experimental Design :

  • Synthetic Comparison : Synthesize isomers (e.g., 2,5-difluoro vs. 3,5-difluoro) and compare reaction yields under identical conditions.
  • Computational Modeling : Density Functional Theory (DFT) calculations assess electronic effects (F substituent electronegativity) on the phenoxy group’s electron-withdrawing capacity.
  • Bioactivity Assays : Test isomers in target-specific assays (e.g., enzyme inhibition). For example, 3,5-difluoro substitution may enhance binding to hydrophobic enzyme pockets due to increased lipophilicity (logP ~1.8 vs. 1.5 for 2,5-isomer) .

Q. What analytical strategies resolve contradictions in environmental persistence data for fluorinated propanoic acid derivatives?

  • Methodological Approach :

  • Environmental Half-Life Studies : Compare degradation rates in controlled systems (e.g., OECD 301B biodegradation test) under varying pH, microbial activity, and UV exposure.
  • Mass Spectrometry Imaging : Track compound distribution in soil/water matrices to identify recalcitrant metabolites (e.g., perfluorinated byproducts via LC-QTOF-MS).
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Pan et al., 2018) to identify methodological variables (e.g., extraction protocols) causing discrepancies in reported half-lives .

Q. What mechanistic insights explain the compound’s potential role in modulating biochemical pathways (e.g., osteoclast inhibition or amyloid aggregation)?

  • Experimental Framework :

  • In Vitro Models : Use RAW 264.7 cells differentiated with RANKL to study osteoclast inhibition. Treat cells with 0.1–10 µM compound and quantify resorption pits on hydroxyapatite-coated plates.
  • Amyloid-β Aggregation Assays : Perform Thioflavin T fluorescence assays with Aβ42 peptides. Pre-incubate peptides with 100 µM compound and monitor fibril formation kinetics.
  • Molecular Docking : Simulate interactions between the compound and target proteins (e.g., cathepsin K for osteoclasts) using AutoDock Vina to identify binding motifs .

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